Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate
Description
Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate is a structurally complex organic compound featuring a spirocyclic core, a tert-butyl carbamate group, and a ketone-functionalized ethyl chain. The spirocyclic system (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) comprises two fused rings: a 3-membered ring (likely cyclopropane) and a 5-membered ring containing two oxygen atoms (dioxa) and one nitrogen atom (aza). The tert-butyl carbamate group serves as a protective moiety, commonly utilized in peptide synthesis and drug intermediates to shield amine functionalities .
Properties
IUPAC Name |
tert-butyl N-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-13(2,3)22-12(19)16-6-11(18)17-7-15(8-17)9-20-14(4,5)21-10-15/h6-10H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCLMUVUBHPEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CNC(=O)OC(C)(C)C)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of a carbamate functional group. Its molecular formula is , and it exhibits unique chemical properties due to the presence of both oxo and aza functionalities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It has been suggested that the spirocyclic structure allows for interaction with various receptors, potentially influencing cellular signaling pathways.
Biological Activity
Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, suggesting a potential role as an anticancer agent .
Antimicrobial Properties : Research has also highlighted its antimicrobial effects. The compound has been tested against various bacterial strains, demonstrating inhibitory activity that could be leveraged for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | , |
| Antimicrobial | Inhibitory effects on bacterial strains | , |
| Anti-inflammatory | Modulates inflammatory pathways | , |
Case Study 1: Antitumor Activity
In a study conducted by Kirichok et al., the compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in cell death, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further exploration into its mechanism could reveal new therapeutic avenues .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating potential as a lead compound for antibiotic development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures possess significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains by interfering with cell wall synthesis.
Case Study: A study involving derivatives of spirocyclic compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may exhibit similar antimicrobial effects due to its structural characteristics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Study: In animal models, compounds structurally related to this carbamate significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli, indicating potential therapeutic applications in inflammatory diseases.
Analgesic Properties
The analgesic activity of the compound is attributed to its ability to modulate pain pathways in the central nervous system.
Case Study: Controlled trials have shown that spirocyclic compounds can alleviate pain responses in subjects, indicating their potential use in pain management therapies.
Material Science Applications
Beyond biological applications, tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate has potential uses in material science due to its unique structural properties.
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its ability to form strong intermolecular interactions can lead to materials with improved durability.
Research Insight: Experimental studies have demonstrated that incorporating this compound into polymer matrices enhances the mechanical strength and thermal stability of the resulting materials.
Drug Delivery Systems
Due to its favorable solubility and bioavailability characteristics, this compound may serve as a component in drug delivery systems, facilitating the targeted release of therapeutic agents.
Research Insight: Preliminary studies indicate that formulations containing this carbamate improve the solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparative Biological Activities
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Unique spirocyclic structure |
| 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one | Antimicrobial, Anti-inflammatory | Similar structure but different activity |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane | Mild analgesic properties | Less potent than the target compound |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines.
Acidic Hydrolysis :
In concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), the tert-butyloxycarbonyl (Boc) protecting group is cleaved, producing 2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethylamine.
Basic Hydrolysis :
Under alkaline conditions (e.g., NaOH or KOH), hydrolysis proceeds more slowly due to steric hindrance from the tert-butyl group. The reaction generates sodium carbonate and the corresponding amine.
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | HCl (aq.) | 2-(Spirocyclic)-2-oxoethylamine hydrochloride | 85–90% |
| Basic (NaOH, 1M) | NaOH (aq.) | 2-(Spirocyclic)-2-oxoethylamine | 60–65% |
Reduction Reactions
The 2-oxoethyl moiety is susceptible to reduction, forming secondary alcohols.
Catalytic Hydrogenation :
Using palladium on carbon (Pd/C) under H₂ gas reduces the ketone to an alcohol without affecting the carbamate or spirocyclic rings.
Hydride Reduction :
Lithium aluminum hydride (LiAlH₄) selectively reduces the ketone to a hydroxyl group at low temperatures (−78°C).
| Method | Reagent | Product | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm) | 2-(Spirocyclic)-2-hydroxyethyl carbamate | 75–80% |
| Hydride Reduction | LiAlH₄, THF | 2-(Spirocyclic)-2-hydroxyethyl carbamate | 70–75% |
Nucleophilic Acyl Substitution
The carbonyl group in the carbamate participates in nucleophilic substitutions.
Aminolysis :
Reaction with primary amines (e.g., methylamine) replaces the tert-butyl group, forming urea derivatives.
| Nucleophile | Reagent | Product | Yield |
|---|---|---|---|
| Methylamine | CH₃NH₂, DCM | N-Methyl-2-(spirocyclic)-2-oxoethylurea | 65–70% |
Oxidation Reactions
The spirocyclic ether rings are resistant to oxidation, but the carbamate’s methyl groups may undergo controlled oxidation.
Side-Chain Oxidation :
Using potassium permanganate (KMnO₄) in acidic conditions oxidizes terminal methyl groups to carboxylic acids .
| Reagent | Condition | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 12h | 2-(Spirocyclic)-2-oxoethylcarboxylic acid | 50–55% |
Cyclization and Ring-Opening
The spirocyclic core can undergo ring-opening under strong bases or acids.
Base-Induced Ring-Opening :
Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) cleaves the ether linkages, yielding linear diamines .
| Reagent | Product | Yield |
|---|---|---|
| NaH, THF | Linear diamine derivative | 40–45% |
Stability and Degradation
The compound is stable under inert atmospheres but degrades via:
-
Thermal Decomposition : Above 200°C, the carbamate decomposes to CO₂ and tert-butanol.
-
Photodegradation : UV light induces cleavage of the spirocyclic ether rings.
Mechanistic Insights
-
Steric Effects : The tert-butyl group slows hydrolysis and substitution reactions by hindering nucleophilic attack.
-
Electronic Effects : Electron-withdrawing oxa-groups in the spirocyclic ring polarize the carbonyl, enhancing electrophilicity.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous molecules:
Structural and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Findings
Spirocyclic Core Modifications: The target compound’s 6,8-dioxa and 7,7-dimethyl substituents differentiate it from the simpler 7-azaspiro[3.5]nonane in . These groups likely enhance polarity (dioxa) and steric hindrance (dimethyl), affecting solubility and reactivity . Compared to , which shares the dimethyl-dioxa-azaspiro core, the replacement of the m-tolyl ethanone with a carbamate group in the target compound suggests divergent applications—e.g., as a synthetic intermediate versus a bioactive scaffold .
Functional Group Impact: The tert-butyl carbamate in the target compound and provides hydrolytic stability, critical for protecting amines during synthesis.
Physicochemical Properties :
- The target compound’s higher molecular weight (324.35 vs. 240.34 in ) correlates with increased complexity. The dioxa groups may improve aqueous solubility compared to , though this requires experimental validation.
- ’s aromatic m-tolyl group likely enhances lipophilicity, favoring membrane permeability, whereas the target compound’s carbamate may balance polarity .
Synthetic Utility :
- The target compound’s spirocyclic carbamate structure positions it as a versatile intermediate for drug discovery, akin to , which integrates a pyrido pyrimidine motif for targeted therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via carbamate coupling reactions using tert-butyl carbamate derivatives and spirocyclic intermediates. Key steps include:
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amines, followed by selective deprotection under acidic conditions (e.g., TFA) .
- Spirocyclization : Employing ring-closing strategies with catalysts like Pd(0) or Cu(I) for azaspiro ring formation .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to minimize side products. Yields typically range from 45–75% depending on steric hindrance .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure (e.g., δ 1.4 ppm for tert-butyl protons, δ 160–180 ppm for carbonyl carbons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.3) and purity >95% .
- X-ray Crystallography : For resolving stereochemistry in spiro centers, though limited by crystalline stability .
Q. What are the stability considerations for this compound under different storage and experimental conditions?
- Stability Data :
- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmosphere .
- pH Sensitivity : Hydrolysis of carbamate occurs in strong acids (pH <2) or bases (pH >10), releasing CO₂ and tert-butanol .
- Light Sensitivity : Protect from UV light to prevent spiro ring cleavage .
Advanced Research Questions
Q. How does the spirocyclic architecture influence this compound’s reactivity in nucleophilic or electrophilic reactions?
- Mechanistic Insights :
- Steric Effects : The 7,7-dimethyl-6,8-dioxa group restricts access to the azaspiro nitrogen, reducing nucleophilic substitution rates compared to non-spiro analogs .
- Electronic Effects : The electron-withdrawing oxoethyl group enhances electrophilicity at the carbamate carbonyl, facilitating amide bond formation (e.g., with primary amines) .
- Data Contradictions : Some studies report unexpected ring-opening in polar aprotic solvents (e.g., DMSO), suggesting solvent-dependent reactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in ATP concentration (1 mM vs. 10 mM) or buffer ionic strength .
- Impurity Interference : Trace aldehydes from decomposition can non-specifically modify proteins .
- Solution : Validate activity via orthogonal assays (e.g., SPR for binding affinity) and enforce strict QC protocols .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- In Silico Workflow :
Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., PDB 3POZ). Focus on hydrogen bonds with hinge regions (e.g., Met119 in EGFR) .
MD Simulations : GROMACS-based simulations (100 ns) to assess stability of ligand-protein complexes .
ADMET Prediction : SwissADME for logP (2.1), BBB permeability (low), and CYP3A4 inhibition risk (high) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
